
2,5-Dioxopyrrolidin-1-yl 5-bromopentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dioxopyrrolidin-1-yl 5-bromopentanoate is a chemical compound with the molecular formula C9H12BrNO4 and a molecular weight of 278.1 g/mol . . This compound is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,5-Dioxopyrrolidin-1-yl 5-bromopentanoate can be synthesized through the esterification of 5-bromopentanoic acid with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) . The reaction typically occurs in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the compound. The reaction conditions are optimized to ensure high purity and minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Dioxopyrrolidin-1-yl 5-bromopentanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 5-bromopentanoic acid and N-hydroxysuccinimide.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Hydrolysis: Acidic hydrolysis uses hydrochloric acid or sulfuric acid, while basic hydrolysis employs sodium hydroxide or potassium hydroxide.
Major Products Formed
Substitution Reactions: The major products are the substituted pentanoic acid derivatives and N-hydroxysuccinimide.
Hydrolysis: The major products are 5-bromopentanoic acid and N-hydroxysuccinimide.
Applications De Recherche Scientifique
2,5-Dioxopyrrolidin-1-yl 5-bromopentanoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of amide bonds and esterification reactions.
Biology: The compound is employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: It is used in the development of drug delivery systems and as a linker in the synthesis of prodrugs.
Industry: The compound is utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mécanisme D'action
The mechanism of action of 2,5-Dioxopyrrolidin-1-yl 5-bromopentanoate involves the formation of covalent bonds with nucleophilic groups in target molecules. The bromine atom acts as a leaving group, allowing the formation of new bonds with nucleophiles such as amines, thiols, or alcohols. This reactivity makes it a valuable tool in chemical synthesis and modification of biomolecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Dioxopyrrolidin-1-yl 2-bromoacetate: Similar in structure but with a shorter carbon chain.
2,5-Dioxopyrrolidin-1-yl 6-acrylamidohexanoate: Contains an acrylamide group, making it useful in polymer chemistry.
Bis(2,5-dioxopyrrolidin-1-yl) (disulfanediylbis(ethane-2,1-diyl)) dicarbonate: Used as a reversible linker in biomolecule conjugation.
Uniqueness
2,5-Dioxopyrrolidin-1-yl 5-bromopentanoate is unique due to its specific reactivity with nucleophiles and its ability to form stable covalent bonds. This makes it particularly useful in the modification of biomolecules and in the synthesis of complex organic compounds.
Propriétés
Formule moléculaire |
C9H12BrNO4 |
|---|---|
Poids moléculaire |
278.10 g/mol |
Nom IUPAC |
(2,5-dioxopyrrolidin-1-yl) 5-bromopentanoate |
InChI |
InChI=1S/C9H12BrNO4/c10-6-2-1-3-9(14)15-11-7(12)4-5-8(11)13/h1-6H2 |
Clé InChI |
JMFRTPDHLRLVAS-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)N(C1=O)OC(=O)CCCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


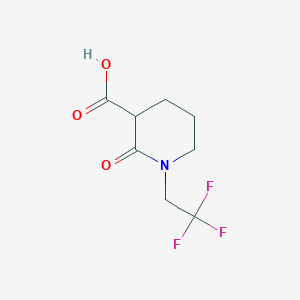
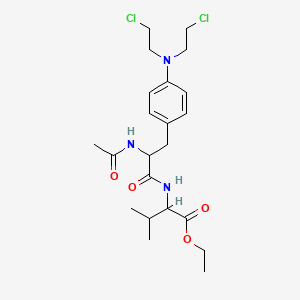

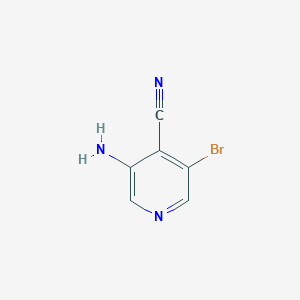
![1-(3,4-Dimethoxyphenyl)-3-[(4-hydroxyphenyl)amino]prop-2-en-1-one](/img/structure/B11716058.png)
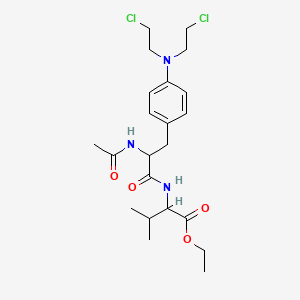
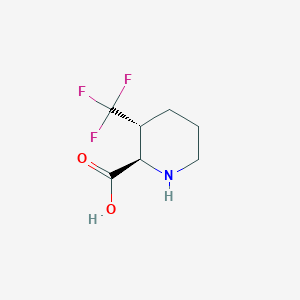
![5-[(3,4-Dimethoxyphenyl)methylidene]-1,3-bis(3-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B11716087.png)
![5-iodo-3-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B11716091.png)

![(2E)-2-[(2E)-2-[3-(5-methylfuran-2-yl)propylidene]hydrazin-1-ylidene]-1,3-thiazolidin-4-one](/img/structure/B11716112.png)
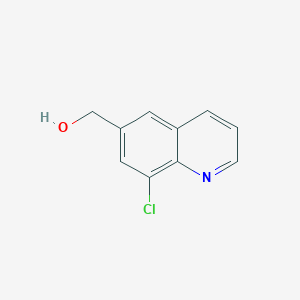
![N-{2,2,2-Trichloro-1-[3-(2,4-dimethyl-phenyl)-thioureido]-ethyl}-benzamide](/img/structure/B11716129.png)
![2-methyl-N-(2,2,2-trichloro-1-{[(2-nitrophenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11716135.png)
